molecular formula C10H8ClF3O2 B1441354 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride CAS No. 647010-69-3

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1441354
M. Wt: 252.62 g/mol
InChI Key: CSVLARKLTDXMQD-UHFFFAOYSA-N
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Description

“4-Ethoxy-3-(trifluoromethyl)benzoyl chloride” is a chemical compound with the CAS Number: 647010-69-3 . It has a molecular weight of 252.62 and its IUPAC name is 4-ethoxy-3-(trifluoromethyl)benzoyl chloride . It is a liquid at ambient temperature .


Synthesis Analysis

The synthesis of similar compounds, such as 4-(Trifluoromethyl)benzoyl chloride, has been reported in the literature . For instance, 4-(Trifluoromethyl)benzoyl chloride undergoes a microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .


Molecular Structure Analysis

The InChI code for “4-Ethoxy-3-(trifluoromethyl)benzoyl chloride” is 1S/C10H8ClF3O2/c1-2-16-8-4-3-6 (9 (11)15)5-7 (8)10 (12,13)14/h3-5H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Halogenated Compound Research and Applications

Halogenated compounds, such as those with trifluoromethyl groups, are significant in various scientific fields due to their unique reactivity, stability, and potential biological activities. Research and applications often focus on their synthesis, environmental behavior, and potential in drug development or material science.

  • Environmental Behavior and Impact

    • The study of halogenated compounds' environmental fate is crucial due to their persistence and potential bioaccumulative properties. For instance, research on the degradation processes and environmental impact of nitisinone, a synthetically produced triketone herbicide with a trifluoromethyl group, provides insight into the stability and degradation pathways of similar compounds under various conditions (Barchańska et al., 2019).
  • Synthetic Applications

    • Trifluoromethanesulfonyl chloride (CF3SO2Cl) is explored for its use in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, illustrating the diverse synthetic utility of halogenated reagents in organic chemistry. This type of research sheds light on the methodologies that might be applicable to or developed from 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride for synthesizing novel compounds with potential industrial or pharmaceutical applications (Chachignon, Guyon, & Cahard, 2017).
  • Toxicity and Environmental Health Risks

    • The broad usage of halogenated compounds necessitates understanding their toxicity and environmental health risks. Studies such as those examining the health risks posed by Di-2-ethylhexyl phthalate (DEHP) in PVC medical devices highlight the importance of evaluating the safety and environmental impact of chemical compounds used in consumer products and industrial applications (Tickner et al., 2001).

properties

IUPAC Name

4-ethoxy-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVLARKLTDXMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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